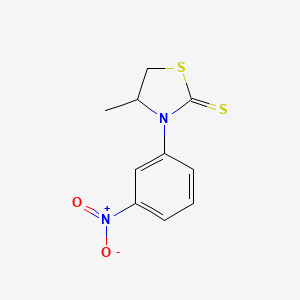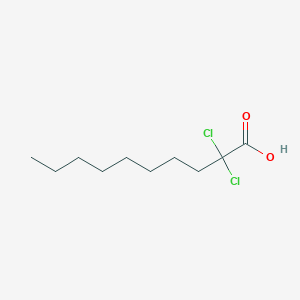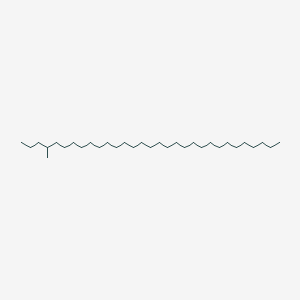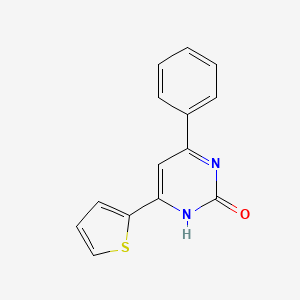![molecular formula C18H25ClOS B14308876 (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone CAS No. 111262-29-4](/img/structure/B14308876.png)
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4-chlorophenyl group and an octylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the 4-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the cyclopropyl intermediate reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Octylsulfanyl Group: The final step involves the nucleophilic substitution of the cyclopropyl methanone with an octylthiol, facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may serve as a probe in biological studies to investigate the interactions of cyclopropyl-containing molecules with biological targets. Its structural features could be useful in studying enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug discovery and development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism by which (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, potentially affecting enzyme activity or receptor binding. The octylsulfanyl group may enhance lipophilicity, influencing the compound’s bioavailability and membrane permeability.
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)cyclopropylmethanone: Lacks the octylsulfanyl group, making it less lipophilic.
(4-Chlorophenyl)[1-(methylsulfanyl)cyclopropyl]methanone: Contains a shorter alkyl chain, affecting its physical and chemical properties.
(4-Bromophenyl)[1-(octylsulfanyl)cyclopropyl]methanone: Substitution of chlorine with bromine alters reactivity and potential biological activity.
Uniqueness
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone is unique due to the combination of a cyclopropyl group, a 4-chlorophenyl group, and an octylsulfanyl group. This specific arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
111262-29-4 |
|---|---|
分子式 |
C18H25ClOS |
分子量 |
324.9 g/mol |
IUPAC名 |
(4-chlorophenyl)-(1-octylsulfanylcyclopropyl)methanone |
InChI |
InChI=1S/C18H25ClOS/c1-2-3-4-5-6-7-14-21-18(12-13-18)17(20)15-8-10-16(19)11-9-15/h8-11H,2-7,12-14H2,1H3 |
InChIキー |
LKAFNPGAQUKMTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1(CC1)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


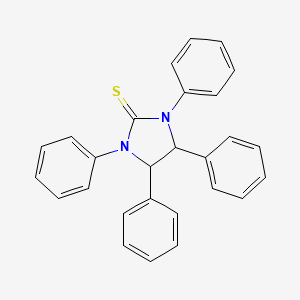
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)

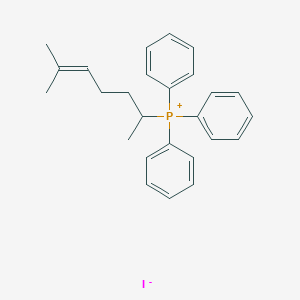
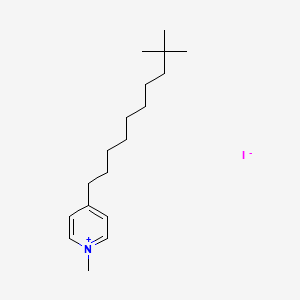
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)

